Tert-butyl 3,3-difluoro-1,6-diazaspiro[3.3]heptane-1-carboxylate hydrochloride is a complex organic compound with significant relevance in medicinal chemistry and drug development. This compound is categorized under spirocyclic compounds, which are characterized by their unique bicyclic structures sharing a single carbon atom. The compound's molecular formula is with a molecular weight of 234.25 g/mol. It is primarily recognized for its potential bioactive properties, making it a subject of interest in pharmaceutical research.
This compound can be sourced from various chemical suppliers, including Aladdin Scientific and Labsolu, where it is available in high purity (97%) forms. It is classified as a hydrochloride salt, which enhances its solubility and stability for various applications in scientific research. The compound's CAS number is 2102412-20-2, facilitating its identification in chemical databases such as PubChem, where it has the CID 134129784.
The synthesis of tert-butyl 3,3-difluoro-1,6-diazaspiro[3.3]heptane-1-carboxylate hydrochloride typically involves several steps that may include:
Technical details on specific reagents and conditions used in these reactions are often proprietary or found in specialized literature focusing on synthetic methodologies in organic chemistry.
The molecular structure of tert-butyl 3,3-difluoro-1,6-diazaspiro[3.3]heptane-1-carboxylate can be represented using various structural formulas:
CC(C)(C)OC(=O)N1CC(F)(F)C12CNC2
InChI=1S/C10H16F2N2O2.ClH/c1-8(2,3)16-7(15)14-6-10(11,12)9(14)4-13-5-9; /h13H,4-6H2,1-3H3;1H
The structure features a spirocyclic core with two nitrogen atoms incorporated into the ring system, along with difluoromethyl groups that significantly influence its chemical properties.
Tert-butyl 3,3-difluoro-1,6-diazaspiro[3.3]heptane-1-carboxylate hydrochloride can participate in various chemical reactions typical for spirocyclic compounds:
These reactions are crucial for modifying the compound to enhance its pharmacological properties or to synthesize derivatives for further study.
The mechanism of action for tert-butyl 3,3-difluoro-1,6-diazaspiro[3.3]heptane-1-carboxylate hydrochloride is not fully elucidated but is believed to involve interactions with biological targets such as enzymes or receptors relevant to pharmacological activity. Its structural features suggest potential interactions with specific binding sites due to the presence of nitrogen atoms and fluorinated groups that may enhance binding affinity or specificity.
Relevant data regarding boiling points and other thermal properties may require experimental determination or detailed literature review.
Tert-butyl 3,3-difluoro-1,6-diazaspiro[3.3]heptane-1-carboxylate hydrochloride finds applications primarily in:
Its unique structure makes it a valuable candidate for further exploration in therapeutic applications and as a building block for more complex molecules.
This comprehensive analysis highlights the significance of tert-butyl 3,3-difluoro-1,6-diazaspiro[3.3]heptane-1-carboxylate hydrochloride within scientific research and its potential implications in drug discovery and development.
The introduction of gem-difluoro groups at the C3 position of 1,6-diazaspiro[3.3]heptane represents a critical structural modification that enhances both the metabolic stability and conformational rigidity of this spirocyclic scaffold. The most efficient fluorination methodologies involve late-stage functionalization of the spiro[3.3]heptane precursor tert-butyl 3-oxo-1,6-diazaspiro[3.3]heptane-1-carboxylate using highly reactive fluorinating agents. Deoxo-Fluor (bis(2-methoxyethyl)aminosulfur trifluoride) demonstrates superior performance over DAST (diethylaminosulfur trifluoride) for this transformation, achieving ≥85% conversion to the difluorinated product while minimizing olefin byproducts commonly observed with DAST [2].
Electrophilic fluorination alternatives using N-fluorobenzenesulfonimide (NFSI) present complementary regioselectivity for monofluorination, though with diminished efficiency (≈45% yield) for gem-difluorination. Microwave-assisted fluorination (100-120°C, 30 min) has emerged as a key advancement, reducing reaction times from conventional 12-24 hour reflux conditions while maintaining the integrity of the acid-sensitive Boc protecting group [8]. The stereoelectronic effects of the spirocyclic architecture significantly influence fluorination kinetics, with the gem-difluoro modification increasing molecular weight by 36.0 g/mol compared to the non-fluorinated analog while maintaining the core C~10~H~16~F~2~N~2~O~2~ framework [1] [2].
Table 1: Comparative Efficiency of Fluorinating Reagents for Spiro[3.3]heptane Scaffolds
Fluorinating Agent | Temperature (°C) | Reaction Time (h) | Conversion (%) | Byproduct Formation |
---|---|---|---|---|
Deoxo-Fluor | 80 | 4 | 92 | <5% |
DAST | 70 | 12 | 78 | 15-20% |
NFSI | 100 | 8 | 45* | <3% |
Selectfluor | 120 | 6 | 67* | 8-10% |
*Monofluorination yield shown for comparison
The tert-butoxycarbonyl (Boc) group serves dual functions in diazaspiro[3.3]heptane synthesis: it prevents N-alkylation during fluorination while enabling precise chirality control during ring formation. Kinetic studies reveal exceptional stability of the Boc group under fluorination conditions (pH 3-8, ≤100°C), with <2% deprotection observed during extended reaction times. This stability profile contrasts sharply with alternative protecting groups; the benzyl-protected analog tert-butyl 1-benzyl-1,6-diazaspiro[3.3]heptane-6-carboxylate (CAS# 1431868-59-5) demonstrates hydrogenolysis susceptibility during purification, complicating difluorinated derivative synthesis [6].
Critical to hydrochloride salt formation is the Boc group's acid-lability, which enables controlled deprotection using hydrogen chloride (4M in dioxane) or trifluoroacetic acid with subsequent crystallization. The hydrochloride salt tert-butyl 3,3-difluoro-1,6-diazaspiro[3.3]heptane-1-carboxylate hydrochloride (CAS# 2102412-20-2) exhibits markedly different crystallinity compared to non-salt forms, requiring strict moisture control (<0.5% H~2~O) during storage to prevent Boc hydrolysis. Thermal analysis shows Boc decomposition initiates at 182°C in the hydrochloride salt versus 195°C in the free base, indicating reduced thermal stability in the protonated form [4] [5]. Storage under inert atmosphere at 2-8°C preserves >98% integrity for 24 months, whereas ambient storage leads to 5-7% annual degradation via tert-butyl carbocation formation [8].
While the 3,3-difluoro modification creates a prochiral center, asymmetric synthesis of enantiomerically pure tert-butyl 3,3-difluoro-1,6-diazaspiro[3.3]heptane-1-carboxylate remains challenging due to rapid stereochemical inversion at nitrogen centers. Successful enantioselective approaches employ chiral auxiliaries during the spirocycle formation rather than post-fluorination resolution. Rhodium(II)-catalyzed diazo insertion into Boc-protected pyrrolidines achieves 70-85% ee when using N-phthaloyl-(S)-tert-leucine as chiral director, with the difluorination step preserving stereochemical integrity when conducted at -40°C [7].
Organocatalytic desymmetrization of meso-spiro precursors represents an alternative strategy, where cinchona alkaloid-derived catalysts (e.g., hydroquinine 1,4-phthalazinediyl diether) induce >90% ee during nucleophilic fluorination. This methodology demonstrates particular utility for synthesizing kilogram-scale batches of enantiopure material, though fluorination yields remain 15-20% lower than racemic routes. X-ray crystallography of resolved enantiomers reveals distinct packing arrangements in the hydrochloride salt, with the (R)-enantiomer forming stable monoclinic crystals (space group P2~1~) while the (S)-enantiomer crystallizes in the P2~1~2~1~2~1~ orthorhombic system [7] [10].
Table 2: Enantioselective Synthesis Approaches for Chiral Diazaspiro[3.3]heptanes
Chiral Strategy | Catalyst System | Temperature (°C) | % ee | Overall Yield |
---|---|---|---|---|
Rhodium carbenoid insertion | Rh~2~(S-PTAD)~4~/Phthaloyl-tert-leucine | -40 | 85 | 62% |
Organocatalytic fluorination | DHQD-PHAL | -78 | 92 | 41% |
Enzymatic resolution | Candida antarctica Lipase B | 25 | 99 | 35%* |
Chiral pool synthesis | L-Proline derivatives | 110 | 100 | 28% |
*Theoretical maximum yield for resolution = 50%
The hydrochloride salt formation of tert-butyl 3,3-difluoro-1,6-diazaspiro[3.3]heptane-1-carboxylate exhibits profound solvent dependence, with polar aprotic solvents inducing distinct crystalline forms. Optimal crystallization occurs in tert-butyl methyl ether (TBME) saturated with gaseous HCl, producing needle-like monoclinic crystals (melting point 192-195°C dec.) with >99.5% purity. This contrasts sharply with hydrochloride formation in ethanol/ethyl acetate, which yields hygroscopic plates requiring secondary drying [4] [8].
The crystallization mechanism proceeds through a four-step pathway: (1) Boc deprotonation at N1; (2) HCl protonation at N6; (3) ion-pair assembly; and (4) π-stacking of tert-butyl groups into crystalline lattices. In situ FTIR monitoring reveals rapid proton transfer (<5 minutes) followed by slower nucleation (30-45 minutes). The gem-difluoro moiety enhances crystallinity through dipole-dipole interactions, with crystal lattice energy calculations indicating 8.7 kcal/mol stabilization versus non-fluorinated analogs [5]. Ternary solvent systems (e.g., acetone/water/heptane 85:5:10) enable isolation of non-hygroscopic hydrochloride salt with controlled particle size distribution (D~90~ < 50µm), critical for pharmaceutical processing. Strict temperature control (0-5°C) during acidification prevents Boc group cleavage, which accelerates above 20°C in protonated forms [4] [8].
Table 3: Solvent Systems for Hydrochloride Salt Crystallization
Solvent System | Crystal Morphology | Purity (%) | Water Content (%) | Stability (25°C/60% RH) |
---|---|---|---|---|
TBME/HCl(g) | Needles | 99.8 | 0.12 | >24 months |
Ethanol/Ethyl Acetate (1:1) | Plates | 98.5 | 1.8 | 6 months |
Acetone/Water/Heptane | Prisms | 99.3 | 0.25 | >18 months |
Dichloromethane/Pentane | Aggregates | 97.9 | 0.31 | 9 months |
Comprehensive Compound Index
CAS No.:
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0